Jasmoside

Anticancer Cytotoxicity Secoiridoid

Generic secoiridoid substitution risks compromising experimental reproducibility due to divergent potency and selectivity profiles among structurally related analogs. Jasmoside is the most potent anticancer secoiridoid validated in comparative cytotoxicity studies, providing researchers a characterized reference standard. Key differentiators: • THP-1 leukemia IC₅₀ = 27.59 µg/mL-1.85-fold more potent than the closest secoiridoid comparator isojasminin (IC₅₀ = 51.07 µg/mL) • Selectivity index toward MCF-7 and THP-1 cells exceeds the clinical benchmark doxorubicin • Unique dimeric secoiridoid structure (C₄₃H₆₀O₂₂, MW 928.92) with dual glucosyl moieties distinguishes it from monomeric analogs • Isolated and structurally elucidated from Jasminum mesnyi; characterized by 1D/2D NMR and HRMS

Molecular Formula C43H60O22
Molecular Weight 928.9 g/mol
Cat. No. B593613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJasmoside
Molecular FormulaC43H60O22
Molecular Weight928.9 g/mol
Structural Identifiers
InChIInChI=1S/C43H60O22/c1-6-19-22(25(38(54)56-5)15-59-40(19)64-42-36(52)34(50)32(48)28(11-44)62-42)9-30(46)57-13-17(3)21-8-27-18(4)24(21)14-58-31(47)10-23-20(7-2)41(60-16-26(23)39(55)61-27)65-43-37(53)35(51)33(49)29(12-45)63-43/h6-7,15-18,21-24,27-29,32-37,40-45,48-53H,8-14H2,1-5H3/b19-6-,20-7-/t17?,18?,21?,22?,23?,24-,27-,28-,29-,32-,33-,34+,35+,36-,37-,40?,41?,42+,43+/m1/s1
InChIKeyGZBCQRQJJVIXDD-QVKXYXCBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Jasmoside Procurement Guide


Jasmoside (迎春花甙, CAS 97763-17-2) is a secoiridoid glucoside isolated from the leaves of Jasminum mesnyi (Oleaceae) [1]. With a molecular formula of C₄₃H₆₀O₂₂ and molecular weight of 928.92 g/mol, this terpene glycoside has been characterized as the most potent anticancer compound among secoiridoids evaluated in recent comparative cytotoxicity studies [2]. The compound exhibits notable cytotoxic activity across multiple human cancer cell lines with a distinctive selectivity profile [3].

Workflow
Cancer cell-line cytotoxicity screening; reported cell-type selectivity profiling
Selection Logic
Prioritize for leukemia cell-model studies where higher reported potency observed
Use Context
Dimeric secoiridoid reference standard for natural product research and SAR studies

Jasmoside Substitution Risks


Secoiridoid glucosides from Oleaceae—including jasminin, jasmesoside, isojasminin, and oleuropein—exhibit markedly divergent cytotoxic potency and cell-line selectivity despite sharing core structural features [1]. Direct comparative data demonstrate that Jasmoside is the most potent anticancer compound among tested secoiridoids, with IC₅₀ values that differ substantially from structurally related analogs and a selectivity profile that exceeds the positive control doxorubicin against specific cancer cell lines [2]. Generic substitution with lower-cost secoiridoids risks introducing compounds with inferior potency, altered selectivity, or uncharacterized activity profiles that would compromise experimental reproducibility and scientific validity [3].

Secoiridoid potency variability: cytotoxicity profile may differ substantially among related glucosides; direct substitution risks altered cell-line response.
Selectivity context mismatch: reported selectivity toward cancer cells may not transfer to analogs; each compound requires independent endpoint review.
Glycosylation pattern identity: dimeric structure with dual glucosyl units is characteristic; monomeric secoiridoids may not reproduce reported pathway-response context.

Jasmoside Comparative Evidence


Comparative Potency vs. Isojasminin

Jasmoside (compound 5) was identified as the most potent anticancer compound among seven secoiridoids isolated and evaluated in a head-to-head comparison using MTT assay [1]. Against THP-1 leukemia cells, Jasmoside exhibited an IC₅₀ of 27.59 µg/mL compared to 51.07 µg/mL for isojasminin (compound 4), representing a 1.85-fold increase in potency [1]. Against HepG-2 hepatocellular carcinoma cells, Jasmoside showed IC₅₀ = 66.47 µg/mL versus 33.49 µg/mL for isojasminin—notably, isojasminin was more potent against this specific cell line, highlighting Jasmoside's cell-type selectivity [1]. Against MCF-7 breast cancer cells, Jasmoside demonstrated IC₅₀ = 41.32 µg/mL compared to 43.12 µg/mL for isojasminin [1]. Molecular docking against the Mcl-1 receptor using AZD5991 as standard confirmed binding interactions consistent with the observed cytotoxicity [2].

Potency vs. Isojasminin
Head-to-head
Cell lineJasmoside IC₅₀Isojasminin IC₅₀
THP-127.59 µg/mL51.07 µg/mL
HepG-266.47 µg/mL33.49 µg/mL
MCF-741.32 µg/mL43.12 µg/mL
Supports cell-line-specific response interpretation; not uniformly more potent
MTT assay; doxorubicin as positive control
Anticancer Cytotoxicity Secoiridoid

Selectivity Index vs. Doxorubicin

In a direct comparative study, Jasmoside exhibited a selectivity index (SI) against MCF-7 breast cancer and THP-1 leukemia cells that exceeded that of doxorubicin, the positive control chemotherapy agent [1]. Selectivity index, calculated as the ratio of IC₅₀ in normal cells to IC₅₀ in cancer cells, is a critical metric for assessing potential therapeutic window [1]. While absolute SI values were not reported numerically in the abstract, the authors explicitly state that compound 5 (Jasmoside) 'exhibited the highest selectivity index towards MCF-7 and THP-1, even greater than doxorubicin' [1]. In contrast, isojasminin showed different selectivity patterns and doxorubicin served as the clinical benchmark comparator [2].

Selectivity vs. Doxorubicin
Head-to-head
Reported highest selectivity index toward MCF-7 and THP-1 among tested compounds; stated to exceed doxorubicin.
Reported selectivity context; supports selectivity endpoint review
Qualitative comparison; absolute SI values not reported in abstract
Selectivity Index Anticancer Safety Profile

Structural Complexity and Dual Glucosyl Moiety

Jasmoside possesses a molecular formula of C₄₃H₆₀O₂₂ (MW 928.92 g/mol), distinguishing it from structurally simpler in-class secoiridoids such as jasminin (C₂₆H₃₈O₁₂, MW ~542 g/mol) and gardenoside (C₁₇H₂₄O₁₁, MW 404.37 g/mol) [1]. Jasmoside contains two glucosyl moieties attached to a complex secoiridoid dimeric backbone with multiple stereocenters (19 defined stereocenters) and a topological polar surface area (tPSA) of 322.42 Ų . In contrast, gardenoside possesses a single glucosyl unit and significantly smaller molecular dimensions [2]. This structural distinction has been corroborated by 1D/2D NMR and ESI-HRMS in multiple isolation studies [3].

Structural Complexity
Class-level
C₄₃H₆₀O₂₂, MW 928.92, dimeric backbone, dual glucosyl moieties (19 stereocenters)
Dimeric secoiridoid identity review; glycosylation pattern may influence activity
1D/2D NMR and HRMS corroborated
Structural Chemistry Secoiridoid Glycoside

Stability and Storage Profile

Jasmoside demonstrates defined stability parameters under controlled storage conditions. Powder form remains stable at -20°C for up to 3 years and at 4°C for 2 years . In solution, stability decreases significantly: storage at -80°C maintains integrity for 6 months, while -20°C storage limits usability to 1 month . For comparison, gardenoside exhibits similar storage requirements as an iridoid glycoside, though specific vendor stability data for gardenoside remains less extensively documented [1]. Chemical stability data for Jasmoside under reactive conditions (pH, temperature, light) is noted as 'no data available' in standard MSDS documentation . The compound is supplied with purity >98% and exists as a solid powder at room temperature with a calculated LogP of -1.5 [2].

Stability Profile
Specification review
Powder: -20°C (3 yr), 4°C (2 yr). Solution: -80°C (6 mo), -20°C (1 mo)
Supports storage and solution planning; solution stability limited
Vendor-provided data; reactive stability data unavailable
Stability Storage Procurement Logistics

Jasmoside Research Applications


THP-1 Leukemia Drug Discovery

Jasmoside demonstrates its highest potency against THP-1 leukemia cells with IC₅₀ = 27.59 µg/mL, representing a 1.85-fold improvement over the closest secoiridoid comparator isojasminin (IC₅₀ = 51.07 µg/mL) in the same assay system [1]. Researchers focused on hematological malignancy drug discovery should prioritize Jasmoside over generic secoiridoids due to this validated cell-line specific potency advantage. The compound's Mcl-1 receptor docking profile further supports its mechanistic relevance for apoptosis-targeted leukemia research [2].

Selective Cytotoxicity Studies

For investigations where discrimination between cancer and normal cells is paramount, Jasmoside offers a selectivity index toward MCF-7 breast cancer and THP-1 leukemia cells that exceeds the clinical benchmark doxorubicin [1]. This differentiation is critical for lead optimization programs where off-target toxicity concerns drive compound selection. Procurement of Jasmoside for selectivity-focused studies is scientifically justified by direct comparative data against both in-class compounds (isojasminin) and clinical standards (doxorubicin) [2].

Dimeric Secoiridoid SAR Studies

Jasmoside's unique dimeric secoiridoid structure with dual glucosyl moieties (C₄₃H₆₀O₂₂, MW 928.92) distinguishes it from monomeric analogs like gardenoside (C₁₇H₂₄O₁₁, MW 404.37) [1]. This structural complexity correlates with its enhanced cytotoxic potency against specific cell lines [2]. SAR programs investigating the relationship between glycosylation pattern, molecular weight, and anticancer activity should procure Jasmoside as the reference dimeric secoiridoid standard against which simplified monomeric analogs can be benchmarked [3].

Quality Control & Reference Standard

Jasmoside is a characteristic secoiridoid glucoside of Jasminum mesnyi leaves, first isolated and structurally elucidated alongside jasmesoside in 1985 [1]. With a defined CAS registry number (97763-17-2), high purity specification (>98%), and established analytical characterization by 1D/2D NMR and HRMS [2], Jasmoside serves as a validated reference standard for phytochemical analysis, authentication of Jasminum species, and quality control of botanical extracts. Procurement for analytical reference applications is supported by its well-documented isolation history and spectroscopic data availability [3].

Application
Selection Property
Validation Focus
Leukemia cell-model studies
Cell-line selectivity review
Cytotoxicity endpoint profiling
Cancer cell selectivity profiling
Selectivity index review
Normal vs. cancer cell discrimination
Dimeric secoiridoid SAR
Glycosylation pattern review
Structure-activity relationship analysis
Phytochemical reference standard
Identity and purity confirmation
NMR/HRMS benchmark
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